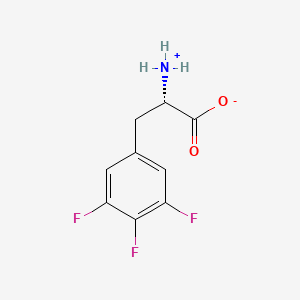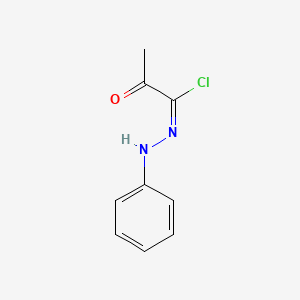
(1E)-2-oxo-N-phenylpropanehydrazonoyl chloride
Descripción general
Descripción
(1E)-2-oxo-N-phenylpropanehydrazonoyl chloride: is an organic compound that belongs to the class of hydrazonoyl chlorides These compounds are characterized by the presence of a hydrazone functional group attached to a carbonyl group and a chloride atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride typically involves the reaction of N-phenylhydrazine with 2-oxo-propanoic acid chloride . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions: (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloride atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Condensation reactions: The hydrazone group can react with carbonyl compounds to form hydrazones or hydrazides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or in the presence of a base like .
Condensation reactions: Carbonyl compounds like or in the presence of an acid catalyst.
Oxidation and reduction: Oxidizing agents like or reducing agents like .
Major Products Formed:
Nucleophilic substitution: Formation of substituted hydrazonoyl derivatives.
Condensation reactions: Formation of hydrazones or hydrazides.
Oxidation and reduction: Formation of oximes or amines.
Aplicaciones Científicas De Investigación
Chemistry: (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds, which are of interest due to their potential biological activities.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can react with amino groups in proteins or nucleic acids, leading to the formation of stable conjugates.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its ability to act as a precursor for the synthesis of pharmacologically active molecules, such as anti-inflammatory or anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for the synthesis of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride involves its ability to form covalent bonds with nucleophilic sites in target molecules. The hydrazone group can react with carbonyl groups in biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of bioactive compounds.
Comparación Con Compuestos Similares
- (1E)-2-oxo-N-methylpropanehydrazonoyl chloride
- (1E)-2-oxo-N-ethylpropanehydrazonoyl chloride
- (1E)-2-oxo-N-benzylpropanehydrazonoyl chloride
Comparison: Compared to its analogs, (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride exhibits unique reactivity due to the presence of the phenyl group. This aromatic group can participate in π-π interactions and hydrogen bonding, enhancing the compound’s stability and reactivity. Additionally, the phenyl group can influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
(1E)-2-oxo-N-phenylpropanehydrazonoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMVUVGFFYXCSY-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC=CC=C1)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


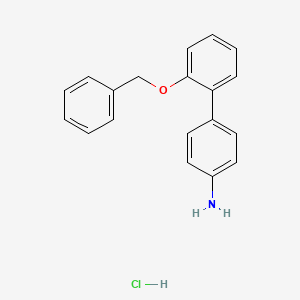
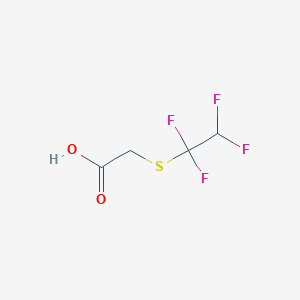

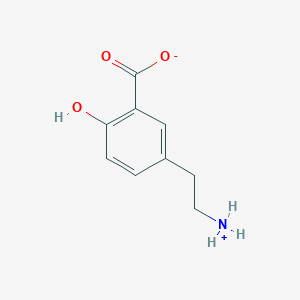

![[(2R)-1,4-dioxo-1,4-bis(phenylmethoxy)butan-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B7779716.png)
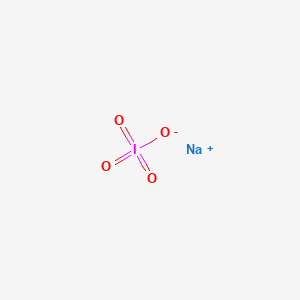
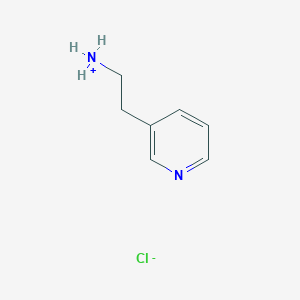


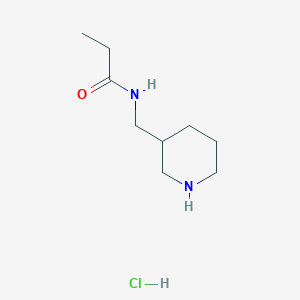
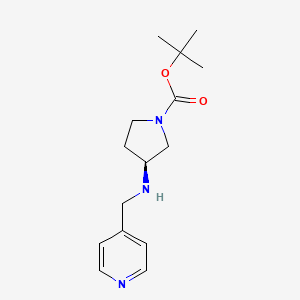
![(2R,4R)-4-[(4-bromophenyl)methyl]pyrrolidin-1-ium-2-carboxylate](/img/structure/B7779775.png)
